5-chloro-3-(hydroxyamino)-7-methylindol-2-one
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Overview
Description
5-chloro-3-(hydroxyamino)-7-methylindol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 5-chloro-3-(hydroxyamino)-7-methylindol-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole core followed by specific functional group modifications. For instance, the synthesis might start with the preparation of a suitable indole precursor, which is then chlorinated and subsequently modified to introduce the hydroxyamino and methyl groups . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as catalytic processes and continuous flow chemistry .
Chemical Reactions Analysis
5-chloro-3-(hydroxyamino)-7-methylindol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-3-(hydroxyamino)-7-methylindol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-3-(hydroxyamino)-7-methylindol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-chloro-3-(hydroxyamino)-7-methylindol-2-one can be compared with other indole derivatives such as:
5-chloro-3-(amino)-7-methylindol-2-one: Similar structure but lacks the hydroxy group, leading to different reactivity and biological activity.
5-chloro-3-(hydroxy)-7-methylindol-2-one: Lacks the amino group, affecting its chemical properties and applications.
7-methylindol-2-one: Lacks both the chlorine and hydroxyamino groups, making it less reactive and with different biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-chloro-3-(hydroxyamino)-7-methylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12-14/h2-3,14H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVAASYZJFJHDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=O)N=C12)NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C(C(=O)N=C12)NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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